molecular formula C13H12O2 B8392115 4-(2-Furan-2-yl-ethyl)-benzaldehyde

4-(2-Furan-2-yl-ethyl)-benzaldehyde

Cat. No.: B8392115
M. Wt: 200.23 g/mol
InChI Key: HDXGBLMRZRHVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furan-2-yl-ethyl)-benzaldehyde is a benzaldehyde derivative featuring a furan-containing ethyl substituent at the para position of the benzaldehyde core. Benzaldehyde derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, often modulated by substituents such as alkyl chains, heterocycles, or electron-withdrawing groups .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-[2-(furan-2-yl)ethyl]benzaldehyde

InChI

InChI=1S/C13H12O2/c14-10-12-5-3-11(4-6-12)7-8-13-2-1-9-15-13/h1-6,9-10H,7-8H2

InChI Key

HDXGBLMRZRHVNW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • 4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl (-CF₃) group at the para position, known for its electron-withdrawing effects and metabolic stability. Synthesized via condensation reactions in acidic ethanol .
  • 4-(N,N-Dimethylamino)benzaldehyde: Features a dimethylamino (-NMe₂) group, which enhances electron-donating capacity and is used in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives) .
  • (2'S)-4-(2'S-Hydroxy-3'S-methyl-3'S-butenoxy)benzaldehyde: A natural benzaldehyde derivative from Zanthoxylum rhetsa with a complex branched ether substituent, isolated via chromatographic methods .
  • Eurotium-derived benzaldehydes : Include prenylated and epoxy-substituted variants (e.g., compounds 26–29 , 37–38 ), characterized by polyketide-derived side chains and significant antioxidant/antimicrobial activities .

Key Observations:

  • Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency but may reduce solubility .
  • Heterocyclic substituents (e.g., furan, pyrrole) improve anti-inflammatory activity, likely via π-π interactions with target proteins .
  • Prenylated side chains in Eurotium derivatives correlate with antioxidative capacity due to radical-scavenging motifs .

Physicochemical Properties

  • Solubility : Furan-ethyl groups may increase lipophilicity compared to polar derivatives like 4-hydroxybenzaldehyde (logP ~1.5) .
  • Reactivity : The aldehyde group enables Schiff base formation, utilized in hydrazone and thiourea syntheses (e.g., 7a–f in ).
  • Crystallinity: Planar benzaldehyde derivatives (e.g., 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde) form layered structures via C–H···O interactions, influencing solid-state stability .

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